Angiotensin 1/2 (5-7) acetate is a peptide derived from the angiotensin family, which plays a crucial role in the renin-angiotensin system, a key regulator of blood pressure and fluid balance in the body. This compound is particularly noted for its involvement in cardiovascular physiology and potential therapeutic applications.
Angiotensin peptides are primarily synthesized in the liver from angiotensinogen, a precursor protein. The conversion of angiotensinogen to angiotensin I occurs through the action of renin, an enzyme secreted by the kidneys. Angiotensin I is then converted to angiotensin II by angiotensin-converting enzyme (ACE), and further processing can yield various active fragments, including angiotensin 1/2 (5-7) acetate .
Angiotensin 1/2 (5-7) acetate belongs to the class of bioactive peptides known as angiotensins. These peptides are classified based on their biological activity and structural characteristics. Angiotensins are further categorized into various types, with angiotensin I and II being the most well-known due to their significant physiological effects.
The synthesis of angiotensin 1/2 (5-7) acetate can be achieved through several methods, including:
In chemical synthesis, protecting groups are often employed to prevent unwanted reactions during peptide assembly. The final product is typically purified using high-performance liquid chromatography (HPLC) to ensure high purity and yield .
The molecular structure of angiotensin 1/2 (5-7) acetate consists of a sequence of amino acids that confer its biological activity. The specific sequence includes critical residues that interact with receptors in the renin-angiotensin system.
The molecular formula for angiotensin 1/2 (5-7) acetate is , with a molecular weight of approximately 1296.48 Da. The structure features multiple amino acid residues linked by peptide bonds, forming a characteristic fold that is essential for receptor binding .
Angiotensin 1/2 (5-7) acetate participates in various biochemical reactions within the body:
The stability of angiotensin peptides is influenced by factors such as pH, temperature, and the presence of proteolytic enzymes. Understanding these parameters is crucial for developing therapeutic applications involving these peptides.
Angiotensin 1/2 (5-7) acetate exerts its effects primarily through binding to specific G protein-coupled receptors, particularly the Mas receptor. This interaction initiates signaling pathways that promote vasodilation and counteract the vasoconstrictive effects of angiotensin II .
Research indicates that angiotensin 1/2 (5-7) acetate has a significant affinity for the Mas receptor, with binding studies showing a dissociation constant in the nanomolar range. This suggests potent biological activity at low concentrations .
Angiotensin 1/2 (5-7) acetate is typically presented as a white to off-white powder. It is soluble in water and exhibits stability under controlled conditions.
The compound has notable chemical properties such as:
Angiotensin 1/2 (5-7) acetate has several potential applications in scientific research and medicine:
Angiotensin (1-7) [Ang (1-7)] acetate is a stabilized salt form of the endogenous heptapeptide Ang (1-7), produced through two primary enzymatic pathways within the Renin-Angiotensin System (RAS):
ACE2-Dependent Pathway: Angiotensin-converting enzyme 2 (ACE2) directly cleaves phenylalanine from the carboxyl-terminal of angiotensin II (Ang II) to generate Ang (1-7). ACE2 exhibits a strong catalytic preference for Ang II over Ang I, with a catalytic efficiency >300-fold higher for Ang II (Km = 2.0 μmol/L) compared to Ang I (Km = 6.9 μmol/L) [1] [2]. This zinc metallopeptidase operates optimally at pH 6.5 and requires chloride ions for full activity [2].
NEP-Dependent Pathway: Neutral endopeptidase (NEP; neprilysin) converts Ang I to Ang (1-7) by hydrolyzing the Pro7-Phe8 bond, bypassing ACE and Ang II formation. This route is particularly significant in tissues like the kidney and brain where NEP is abundant [2] [5]. ACE2 can also produce Ang (1-7) indirectly via angiotensin (1-9) [Ang (1-9)], which is subsequently cleaved by NEP or ACE [1] [8].
Table 1: Enzymatic Pathways for Ang (1-7) Generation
| Enzyme | Substrate | Product | Catalytic Efficiency | Tissue Prevalence |
|---|---|---|---|---|
| ACE2 | Ang II | Ang (1-7) | >300× higher than for Ang I | Vascular endothelium, renal tubules, cardiomyocytes |
| ACE2 | Ang I | Ang (1-9) | Low (Km = 6.9 μmol/L) | Lung, heart, kidney |
| NEP | Ang I | Ang (1-7) | Major contributor to plasma Ang (1-7) | Kidney, brain, endothelium |
| Prolyl Carboxypeptidase | Ang II | Ang (1-7) | Minor pathway | Plasma, vascular tissues |
Ang (1-7) acetate functions as a key modulator of RAS through interactions with specific receptors and peptides:
Mas Receptor (MasR) Activation: Ang (1-7) is the endogenous ligand for the G-protein-coupled Mas receptor. Binding triggers signaling cascades that oppose Ang II/AT1R effects, including nitric oxide (NO) release, vasodilation, and anti-fibrotic responses [1] [5] [8]. This axis forms the core of the protective RAS arm.
Counter-Regulation of Classical RAS: Ang (1-7) via MasR inhibits Ang II-induced AT1R internalization and downstream effectors like NADPH oxidase (reducing oxidative stress) and ERK1/2 (inhibiting hypertrophy) [5] [8]. It also enhances AT2R and ACE2 expression, creating a positive feedback loop for its own synthesis [2] [4].
Interaction with Alamandine/MrgD: Ang (1-7) serves as a precursor for alamandine (via decarboxylation), which activates the MrgD receptor, amplifying vasodilatory and anti-inflammatory effects [5] [8].
Table 2: Contrasting RAS Axes
| Parameter | Classical Axis (ACE/Ang II/AT1R) | Protective Axis (ACE2/Ang (1-7)/MasR) |
|---|---|---|
| Primary Effectors | Ang II, AT1R | Ang (1-7), MasR, ACE2 |
| Cardiovascular Effects | Vasoconstriction, hypertrophy, fibrosis | Vasodilation, anti-hypertrophic, anti-fibrotic |
| Cellular Signaling | ROS production, MAPK activation, inflammation | NO release, PI3K/Akt activation, antioxidant |
| Therapeutic Significance | Target of ACE inhibitors/ARBs | Potential target for HFpEF, metabolic syndrome |
Tissue-specific proteolysis fine-tunes Ang (1-7) bioavailability:
Cardiac Tissue: Cardiomyocytes express ACE2 and NEP, enabling local conversion of Ang II to Ang (1-7). During heart failure, ADAM17-mediated ACE2 shedding increases soluble ACE2, correlating with adverse remodeling and reduced membrane-bound ACE2 activity [1] [2].
Renal Cortex: Proximal tubules generate Ang (1-7) via ACE2 and NEP. Ang (1-7) then promotes natriuresis and diuresis by inhibiting sodium reabsorption and suppressing aldosterone release [2] [4].
Neural Tissue: Brain Ang (1-7) arises from Ang II cleavage by ACE2 in glial cells and neurons. It counteracts Ang II-mediated sympathetic activation and supports neuroprotection via MasR-induced antioxidant pathways [8]. Alternative pathways involve prolyl endopeptidase and thimet oligopeptidase acting on Ang I [5] [8].
Regulation by Inhibitors/Enhancers:
Table 3: Tissue-Specific Ang (1-7) Generation Pathways
| Tissue | Primary Enzymes | Precursor Substrates | Functional Outcomes |
|---|---|---|---|
| Cardiac | ACE2, NEP | Ang II, Ang I | Anti-fibrotic, anti-hypertrophic |
| Renal | ACE2, Prolyl carboxypeptidase | Ang II, Ang (1-9) | Natriuresis, reduced glomerular injury |
| Neural | ACE2, Prolyl endopeptidase | Ang II, Ang I | Neuroprotection, reduced sympathetic outflow |
| Vascular | NEP, ACE2 | Ang I, Ang II | Vasodilation, anti-thrombotic |
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2